XLogP3 Lipophilicity Gap: 2.4 Log-Unit Difference vs. the Core Fragment
The target compound exhibits a computed XLogP3 of 1.8, compared with -0.6 for the core fragment (1-methyl-1H-pyrazol-3-yl)methanol, representing a ΔXLogP3 of 2.4 log units—equivalent to an approximately 250-fold higher predicted partition coefficient [1][2]. This places the target compound in a substantially more lipophilic space, which directly impacts its utility in designing blood-brain-barrier-penetrant libraries or hydrophobic protein-binding motifs.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-3-yl)methanol: XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +2.4 log units (~250-fold increase in predicted lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15/2025.04.14) |
Why This Matters
A >100-fold lipophilicity differential means that solubility, membrane permeability, and metabolic stability will diverge sharply between the two compounds; procurement decisions for fragment-based screening must account for this to avoid misleading SAR.
- [1] PubChem Compound Summary for CID 65195367, Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol. https://pubchem.ncbi.nlm.nih.gov/compound/65195367 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 12845046, (1-Methyl-1H-pyrazol-3-yl)methanol. https://pubchem.ncbi.nlm.nih.gov/compound/12845046 (accessed 2026-04-24). View Source
